molecular formula C24H26N2O13 B1235222 Gomphrenin-I CAS No. 17008-59-2

Gomphrenin-I

Cat. No.: B1235222
CAS No.: 17008-59-2
M. Wt: 550.5 g/mol
InChI Key: YUDKHXMQDKVDGU-FMOSSLLZSA-N
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Description

Gomphrenin-I, also known as betanidin 6-O-β-D-glucopyranoside, is a red-violet pigment belonging to the betalain family. It is found in high concentrations in the fruits of Basella alba and the leaves of its variety Basella alba var. ‘Rubra’. Betalains, including this compound, are nitrogenous pigments that provide a wide range of colors in plants and have significant biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gomphrenin-I can be synthesized through the glycosylation of betanidin with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete glycosylation .

Industrial Production Methods

Industrial production of this compound involves the extraction of the pigment from natural sources such as Basella alba fruits. The extraction process includes maceration of the plant material in a solvent like methanol, followed by purification using techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Gomphrenin-I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gomphrenin-I has a wide range of scientific research applications, including:

    Chemistry: Used as a natural dye and colorant in various chemical processes.

    Biology: Studied for its antioxidant properties and its role in plant physiology.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the food and cosmetic industries as a natural colorant.

Mechanism of Action

Gomphrenin-I exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Betanin: Another betacyanin pigment found in beetroots.

    Amaranthin: Found in Amaranthus species.

    Celosianin: Found in Celosia species.

Uniqueness of Gomphrenin-I

This compound is unique due to its specific glycosylation pattern and its high stability compared to other betacyanins. Its distinct red-violet color and potent antioxidant properties make it particularly valuable in various applications .

Properties

IUPAC Name

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-7-13-10(6-15(16)28)5-14(23(36)37)26(13)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12-,14-,17+,18+,19-,20+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDKHXMQDKVDGU-FMOSSLLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421965
Record name Gomphrenin-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17008-59-2
Record name Gomphrenin-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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